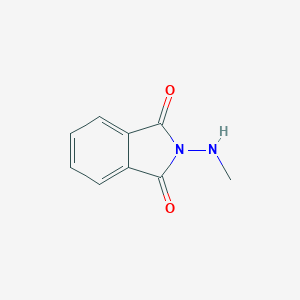

2-(Methylamino)isoindoline-1,3-dione

Description

Significance of the Isoindoline-1,3-dione Scaffold in Medicinal Chemistry and Organic Synthesis

The isoindoline-1,3-dione scaffold is a compelling molecule in medicinal chemistry, serving as the foundational structure for numerous biologically active compounds. mdpi.com Its significance stems from several key attributes. The hydrophobic nature of the phthalimide (B116566) moiety can enhance the ability of a molecule to cross biological membranes, a favorable pharmacokinetic property. mdpi.comgsconlinepress.com This scaffold is a key structural unit in a variety of molecules with pharmaceutical importance. gsconlinepress.com

The historical and continued importance of this scaffold is exemplified by its presence in well-known drugs. Thalidomide, and its more recent, safer analogues lenalidomide and pomalidomide, are prominent drugs containing the isoindoline-1,3-dione core used in the treatment of multiple myeloma. gsconlinepress.commdpi.comtandfonline.com Another notable example is apremilast, a selective phosphodiesterase-4 (PDE4) inhibitor used for psoriatic arthritis. nih.gov The utility of this scaffold extends beyond medicine into agrochemicals, where derivatives like flumioxazin are used as herbicides. mdpi.com

In organic synthesis, the phthalimide group is renowned for its use in the Gabriel synthesis, a classic method for preparing primary amines. The reactivity of the imide nitrogen allows for the introduction of a vast array of substituents, making it a versatile building block for creating large libraries of compounds for drug discovery screening. nih.gov

Overview of N-Substituted Isoindoline-1,3-dione Derivatives in Scholarly Investigations

The substitution at the nitrogen atom of the isoindoline-1,3-dione core is a primary strategy for modulating the biological activity of the resulting compounds. The scientific literature is rich with studies on N-substituted derivatives, which have been shown to exhibit a remarkably broad spectrum of pharmacological effects. gsconlinepress.comucl.ac.uk These activities are a direct result of the specific chemical groups attached to the imide nitrogen, which influence the molecule's size, shape, polarity, and ability to interact with biological targets.

Scholarly investigations have explored derivatives with activities including:

Anti-inflammatory and Analgesic: Many N-substituted phthalimides have been investigated for their potential to reduce inflammation and pain. mdpi.comtandfonline.comnih.govucl.ac.uk Some compounds achieve this by inhibiting cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov

Antimicrobial: Researchers have developed phthalimide-chalcone conjugates and other derivatives with significant antibacterial and antifungal properties against various pathogens. ucl.ac.uk

Anticancer: The success of thalidomide and its analogues has spurred extensive research into new isoindoline-1,3-dione derivatives as potential anticancer agents, with some showing potent effects against blood cancer cell lines. researchgate.net

Anticonvulsant: Certain N-substituted derivatives have demonstrated potent anticonvulsant effects in preclinical models, highlighting their potential for treating epilepsy. mdpi.comucl.ac.uk

Neuroprotective: In the context of neurodegenerative diseases like Alzheimer's, derivatives have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of neurotransmitters. nih.govmdpi.com

The table below summarizes a selection of research findings on various N-substituted isoindoline-1,3-dione derivatives.

| N-Substituent Type | Reported Biological Activity | Example Target/Model | Reference |

|---|---|---|---|

| Arylpiperazine Alkyl | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease Models | mdpi.comnih.gov |

| N-benzyl Pyridinium (B92312) | Anti-Alzheimer / AChE Inhibition | Enzyme Inhibition Assays (IC50 values 2.1-7.4 µM) | nih.gov |

| Phenyl(phenylimino)methyl | Analgesic | Acetic Acid Writhing Test in Mice | mdpi.comresearchgate.net |

| 4-(2-Bromoacetyl)phenyl | Anticancer | Raji and K562 blood cancer cell lines | researchgate.net |

| Aryl-1,2,4-triazole | Analgesic & Anti-inflammatory | Acetic Acid Writhing & Protein Denaturation | neliti.com |

| Acyl-hydrazides | Antifungal | Various fungal strains | mdpi.com |

Rationale for Dedicated Research on 2-(Methylamino)isoindoline-1,3-dione and its Analogues

Synthesizing and testing a simple analogue like this compound provides crucial baseline information. The methylamino group (-NHCH₃) is one of the smallest possible N-amino substituents. Its investigation helps to answer several key questions in the design of new therapeutic agents:

Role of the N-N Bond: It allows researchers to determine the intrinsic activity and properties conferred by having a nitrogen atom directly attached to the phthalimide nitrogen, without the steric or electronic complexity of larger groups.

Hydrogen Bonding Potential: The secondary amine in the methylamino group provides a hydrogen bond donor, a critical feature for molecular recognition and binding to biological targets like enzymes or receptors. Studying this simple case helps elucidate the importance of this specific interaction.

Basicity and Polarity: The introduction of the methylamino group alters the electronic properties and polarity around the nitrogen atom compared to N-alkyl or N-aryl derivatives. Understanding these effects is vital for optimizing pharmacokinetic properties such as solubility and membrane permeability.

Foundation for Further Derivatization: this compound can serve as a key intermediate for the synthesis of more complex N-amino analogues. The secondary amine provides a reactive handle for adding other functional groups, allowing for a systematic expansion of the chemical space to improve potency or selectivity.

In essence, the study of this compound is not necessarily pursued with the expectation that it will be the most potent compound, but rather as an essential part of a logical, stepwise approach to drug discovery. It provides the fundamental data upon which more complex and potentially more effective molecules can be designed.

Current State and Future Directions in Isoindoline-1,3-dione Compound Studies

Contemporary research on isoindoline-1,3-dione derivatives continues to be a vibrant and rapidly evolving field. The current state of research is characterized by the integration of modern technologies and synthetic methodologies to design novel compounds with improved therapeutic profiles.

One major trend is the use of computational chemistry and molecular docking studies to rationally design derivatives. By modeling how different N-substituted phthalimides interact with the active sites of target proteins, such as COX-2 or monoamine oxidase-B (MAO-B), researchers can predict which structures are most likely to be active, thereby streamlining the drug discovery process. mdpi.com

In organic synthesis, new methods are continuously being developed to create functionalized phthalimides under milder and more efficient conditions. rsc.org Recent advances include metal-free and organocatalytic approaches, which are often more sustainable and allow for the synthesis of a wider variety of complex structures. nih.gov

Future directions in this field are likely to focus on several key areas:

Target Specificity: Moving beyond broad-spectrum activity, the focus will be on designing derivatives that are highly selective for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

Multitarget Ligands: There is growing interest in developing single compounds that can interact with multiple targets relevant to a complex disease, such as designing a molecule with both anti-inflammatory and neuroprotective properties for Alzheimer's disease.

Novel Applications: While the focus has been largely on medicine, the unique electronic and optical properties of some isoindoline-1,3-dione derivatives are being explored for applications in materials science, such as in the development of nonlinear optical (NLO) materials. acgpubs.org

Hybrid Molecules: The strategy of combining the phthalimide scaffold with other known pharmacophores into a single hybrid molecule is a promising approach to generate new drug candidates with potentially synergistic or enhanced activities. nih.gov

The enduring versatility of the isoindoline-1,3-dione scaffold ensures that it will remain a subject of intense scientific investigation for the foreseeable future, with ongoing efforts to unlock its full therapeutic and technological potential.

Synthetic Methodologies and Chemical Transformations of this compound and its Derivatives

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry and organic synthesis, valued for its role as a versatile pharmacophore and a key synthetic intermediate. This article focuses on the synthetic strategies for a specific derivative, this compound, and explores the broader synthetic methodologies that allow for the preparation and diversification of the parent isoindoline-1,3-dione framework.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(methylamino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations of 2 Methylamino Isoindoline 1,3 Dione

Molecular Docking Studies for Ligand-Target Interactions.

No published studies were found that specifically detail the molecular docking of 2-(Methylamino)isoindoline-1,3-dione against any biological target. Therefore, analysis of its binding modes and the prediction of its binding affinity and interaction energies are not possible.

Molecular Dynamics Simulations for Conformational Stability and Dynamics.

There is no available research on molecular dynamics simulations performed on this compound. As a result, an assessment of its protein-ligand complex stability cannot be provided.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity.

Specific DFT studies investigating the electronic structure and reactivity of this compound could not be located in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis.

No QSAR models that include this compound have been published, precluding any analysis based on this method.

In Silico Pharmacokinetic Predictions

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are crucial in the early phases of drug discovery to predict the pharmacokinetic profile of a compound. For derivatives of the isoindoline-1,3-dione scaffold, computational tools are employed to estimate properties like oral bioavailability and potential toxicity.

Detailed research findings from studies on related phthalimide (B116566) derivatives indicate that these compounds are predicted to have favorable pharmacokinetic properties. For instance, an analysis of 5,6-diaroylisoindoline-1,3-dione derivatives showed excellent predicted oral bioavailability. ijabbr.com Furthermore, these in silico models suggested no carcinogenic or mutagenic effects, highlighting the potential for these compounds to have a good safety profile. ijabbr.com Such predictions are based on established models that correlate a molecule's structure with its likely interaction with metabolic enzymes and transport proteins. japsonline.com The ability to forecast these properties helps in prioritizing compounds for further experimental testing.

Table 1: Predicted ADMET Properties for Isoindoline-1,3-dione Derivatives

| Property | Predicted Outcome | Significance |

| Oral Bioavailability | Excellent | High likelihood of being absorbed effectively when taken orally. |

| Carcinogenicity | Non-carcinogenic | Low probability of causing cancer. |

| Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| Blood-Brain Barrier Penetration | Variable | Ability to cross into the central nervous system depends on specific substitutions. japsonline.com |

| CYP450 2D6 Inhibition | No Inhibition | Low likelihood of interfering with the metabolism of other drugs. japsonline.com |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and strength of non-covalent contacts. nih.govdesy.de

For isoindoline-1,3-dione derivatives, Hirshfeld analysis reveals the key interactions that govern their solid-state packing. The analysis generates three-dimensional Hirshfeld surfaces and two-dimensional fingerprint plots, which summarize the intermolecular contacts. desy.de Studies on related crystal structures show that the molecular packing is typically dominated by specific types of interactions. The most significant contributors are often hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), and carbon-hydrogen (C···H/H···C) contacts. nih.gov These interactions, along with π-π stacking, are fundamental to the stability of the crystal structure. nih.gov The red, white, and blue color-coding on the d_norm surface map helps to identify close, van der Waals, and longer intermolecular contacts, respectively. nih.gov

Table 2: Common Intermolecular Contacts in Isoindoline-1,3-dione Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution to Crystal Packing | Description |

| H···H | High | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |

| O···H/H···O | Significant | Involves hydrogen bonding between oxygen and hydrogen atoms. nih.gov |

| C···H/H···C | Significant | Indicates interactions between carbon and hydrogen atoms. nih.gov |

| N···H/H···N | Moderate | Represents hydrogen bonding involving nitrogen atoms. nih.govnih.gov |

| π-π stacking | Variable | Interactions between aromatic rings of adjacent molecules. nih.gov |

Prime/MM-GBSA Analysis for Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational approach to estimate the binding free energy of a ligand to its biological target. nih.gov This technique combines molecular mechanics energy calculations with continuum solvation models to predict the affinity of a compound for a receptor. nih.gov

In the context of isoindoline-1,3-dione derivatives, Prime/MM-GBSA analysis is employed to evaluate their potential as inhibitors of various enzymes. researchgate.netsemanticscholar.org The calculation of the binding free energy (ΔG bind) provides a quantitative measure of the stability of the ligand-receptor complex. researchgate.netresearchgate.net For several isoindoline-1,3-dione derivatives, molecular docking and subsequent MM-GBSA calculations have shown negative binding free energy values, which indicates the spontaneous and stable formation of the protein-ligand complex. researchgate.net The total binding free energy is composed of several terms, including van der Waals energy, electrostatic energy, and solvation energy. researchgate.netschrodinger.com This detailed energy breakdown helps to understand the driving forces behind the binding interaction. schrodinger.com

Table 3: Example Components of MM-GBSA Binding Free Energy Calculations for Isoindoline-1,3-dione Derivatives

| Energy Component | Description | Contribution to Binding |

| ΔG bind (Binding Free Energy) | The overall free energy change upon ligand binding. A negative value indicates favorable binding. researchgate.net | Total Affinity |

| ΔG vdW (van der Waals) | Energy from van der Waals interactions between the ligand and receptor. researchgate.net | Favorable |

| ΔG Coulomb (Electrostatic) | Energy from electrostatic interactions. semanticscholar.org | Favorable |

| ΔG Lipo (Lipophilic) | Energy contribution from non-polar interactions. semanticscholar.orgresearchgate.net | Favorable |

| ΔG Solv GB (Solvation Energy) | The energy cost of desolvating the ligand and the binding site. semanticscholar.org | Unfavorable |

| Ligand Strain Energy | The energy penalty for the ligand adopting a bound conformation instead of its relaxed state. schrodinger.com | Unfavorable |

Pharmacological and Biological Activity Research on Isoindoline 1,3 Dione Compounds, Including 2 Methylamino Isoindoline 1,3 Dione

Cholinesterase Inhibitory Activities for Neurodegenerative Diseases

A significant area of research for isoindoline-1,3-dione derivatives has been their potential as cholinesterase inhibitors for the management of neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov A primary therapeutic strategy for Alzheimer's involves increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

Numerous studies have synthesized and evaluated isoindoline-1,3-dione derivatives for their ability to inhibit AChE. These compounds are often designed as dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.govnih.gov

Research has shown that modifications to the substituent attached to the nitrogen of the isoindoline-1,3-dione ring significantly impact inhibitory activity. For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed moderate to significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 µM. semanticscholar.orgnih.govresearchgate.net The most effective inhibitors in this series were those with six and seven methylene groups in the alkyl chain. semanticscholar.orgresearchgate.net

Other modifications, such as the introduction of N-benzyl piperidinylamine, N-benzylamine, and N-benzyl pyridinium (B92312) moieties, have also yielded potent AChE inhibitors. semanticscholar.orgnih.gov One study found that derivatives with an N-benzyl piperidinylamine moiety were active against AChE, with the most potent compound having an IC50 value of 87 nM. semanticscholar.org Another series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated potent inhibitory activity, with IC50 values in the range of 2.1 to 7.4 μM. researchgate.netnih.gov A compound featuring a phenyl substituent at position 4 of a piperazine ring showed an IC50 value of 1.12 µM against AChE. researchgate.netnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Class/Derivative | IC50 Value (µM) | Source(s) |

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | 0.9 - 19.5 | semanticscholar.orgnih.govresearchgate.net |

| 2-(5-(3-chlorobenzylamino)pentyl)isoindoline-1,3-dione | 0.034 | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione deriv. | 0.91 | nih.gov |

| Isoindoline-1,3-dione with phenyl-piperazine substituent | 1.12 | researchgate.netnih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 | researchgate.netnih.gov |

| Phenylisoindoline-1,3-dione derivative (Compound 6) | 30±3 µg/mL | 2promojournal.com |

| Isoindolin-1,3-dione-based acetohydrazide (Compound 8a) | 0.11 ± 0.05 | nih.gov |

While AChE is the primary target in the brain, BChE also plays a role in acetylcholine hydrolysis, particularly in the later stages of Alzheimer's disease. researchgate.net Consequently, many isoindoline-1,3-dione derivatives have also been evaluated for BChE inhibition.

Generally, these compounds tend to be more selective for AChE, often showing weaker activity against BChE. semanticscholar.orgnih.gov For example, the 2-(diethylaminoalkyl)-isoindoline-1,3-dione series that was potent against AChE displayed only weak activity against BChE. semanticscholar.orgnih.gov However, some derivatives have demonstrated notable BChE inhibition. A series of compounds with N-benzyl piperidinylamine moieties included some that were active against BChE, with the best IC50 value being 7.76 µM. semanticscholar.org Another study identified a derivative with a diphenylmethyl moiety as the most effective against BChE, with an IC50 of 21.24 µM. researchgate.netnih.gov Certain phenylisoindoline-1,3-dione derivatives also showed significant activity against BChE, with IC50 values as low as 102±10 µg/mL. 2promojournal.com

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound Class/Derivative | IC50 Value (µM) | Source(s) |

| Isoindoline-1,3-dione with N-benzyl piperidinylamine moiety | 7.76 | semanticscholar.org |

| Isoindoline-1,3-dione with diphenylmethyl moiety | 21.24 | researchgate.netnih.gov |

| Phenylisoindoline-1,3-dione derivative (Compound 4) | 102±10 µg/mL | 2promojournal.com |

| Phenylisoindoline-1,3-dione derivative (Compound 5) | 105±20 µg/mL | 2promojournal.com |

| Isoindolin-1,3-dione-based acetohydrazide (Compound 8g) | 5.7 ± 0.2 | nih.gov |

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Kinetic studies have been performed on potent isoindoline-1,3-dione derivatives to determine their mode of inhibition. For one of the most potent acetohydrazide derivatives (compound 8a), a kinetic study revealed a competitive mode of inhibition against AChE. nih.gov This indicates that the compound competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme. Molecular docking studies support these findings, showing that these inhibitor molecules can fit into the enzyme's active site, interacting with key residues in both the CAS and PAS pockets. nih.govnih.gov

Beyond enzyme inhibition, some isoindoline-1,3-dione derivatives have demonstrated neuroprotective properties. nih.gov This is a highly desirable feature for potential Alzheimer's drugs, as it suggests an ability to protect neurons from damage and death. In one study, some of the most potent AChE inhibitors also showed a neuroprotective effect against hydrogen peroxide (H2O2)-induced cell death in PC12 neurons. researchgate.netnih.gov Another derivative, in addition to inhibiting AChE, was found to inhibit the aggregation of β-amyloid (Aβ) peptides and protect against Aβ-induced toxicity at concentrations of 1 and 3 µM. nih.gov

Antimicrobial Efficacy Investigations

The isoindoline-1,3-dione nucleus is a structural component of various molecules that possess antimicrobial properties. rasayanjournal.co.in As a result, new derivatives are frequently synthesized and screened for their efficacy against a range of pathogenic microbes. rajpub.com

Derivatives of isoindoline-1,3-dione have been tested for in vitro antibacterial activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). nih.govnih.gov

In one study, a series of newly synthesized isoindoline-1,3-diones were screened, with one compound in particular showing the highest antibacterial activity against S. aureus, B. cereus, and E. coli. nih.gov Another investigation of imidazole-isoindoline-1,3-dione derivatives found that some compounds were more effective against E. coli and S. aureus than the standard antibiotic Ampicillin, as indicated by lower Minimum Inhibitory Concentration (MIC) values. rasayanjournal.co.in The antibacterial activity can be enhanced by the presence of electron-withdrawing groups on the molecule. rasayanjournal.co.in Furthermore, research into a Mannich base, 2-(dimethylaminomethyl)isoindoline-1,3-dione, and its metal complexes showed significant antimicrobial activity against S. aureus and E. coli, with the metal complexes being more active than the ligand alone.

Table 3: Antibacterial Activity of Selected Isoindoline-1,3-dione Derivatives

| Bacterial Strain | Compound/Derivative Class | Activity Measurement | Source(s) |

| S. aureus (Gram +) | Isoindoline-1,3-dione derivative (Compound 5) | High Activity | nih.gov |

| B. cereus (Gram +) | Isoindoline-1,3-dione derivative (Compound 5) | High Activity | nih.gov |

| E. coli (Gram -) | Isoindoline-1,3-dione derivative (Compound 5) | High Activity | nih.gov |

| S. aureus (Gram +) | Imidazole-isoindoline-1,3-dione derivative (Compound 6 & 7) | Lower MIC than Ampicillin | rasayanjournal.co.in |

| E. coli (Gram -) | Imidazole-isoindoline-1,3-dione derivative (Compound 7 & 8) | Lower MIC than Ampicillin | rasayanjournal.co.in |

| S. aureus (Gram +) | 2-(dimethylaminomethyl)isoindoline-1,3-dione | Significant Activity | |

| E. coli (Gram -) | 2-(dimethylaminomethyl)isoindoline-1,3-dione | Significant Activity | |

| S. aureus (Gram +) | Isoindolinone derivative (Compound 2f) | Potent Activity | nih.gov |

| E. coli (Gram -) | Isoindolinone derivative (Compound 2f) | Potent Activity | nih.gov |

Antifungal Activity Against Fungal Isolates

Several studies have highlighted the potential of isoindoline-1,3-dione derivatives as effective antifungal agents. Research has demonstrated that newly synthesized compounds incorporating this scaffold exhibit activity against various fungal strains. gsconlinepress.comrajpub.com

In one study, novel phthalimido derivatives were synthesized and evaluated for their antimicrobial properties. rajpub.com Among the tested compounds, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione showed promising antifungal activity. rajpub.com Another investigation involved testing a series of new isoindoline-1,3-dione derivatives against fungal isolates, using Ketoconazole as a reference drug. Some of these compounds displayed potent activity, suggesting their potential as promising antifungal agents.

Further research on different derivatives confirmed their efficacy against clinically important fungal strains, including Candida glabrata, Candida albicans, Cryptococcus neoformans, and several clinical isolates of Candida. gsconlinepress.com These studies often find that the presence of specific functional groups, such as halogens and methoxy groups, can enhance the antifungal effect. gsconlinepress.com The hydrophobic and neutral structure of these compounds is believed to facilitate their passage across biological membranes, contributing to their activity. gsconlinepress.com

Antiviral Properties Research

The isoindoline framework is a key structural unit in molecules being investigated for antiviral applications. jmchemsci.comjmchemsci.com The saturated and oxo derivatives, such as isoindolinone and phthalimide (B116566), are noted for their stability and wide range of pharmacological effects. jmchemsci.com Reviews of the scientific literature summarize the considerable antiviral activities of isoindoline derivatives against several human viruses. jmchemsci.comjmchemsci.com

Research has shown that modifying the isoindoline ring through linkage, fusion, substitution, or hybridization with other chemical moieties can lead to the development of effective antiviral agents. jmchemsci.comjmchemsci.com For instance, a series of 2-aryl-isoindolin-1-one compounds were designed and synthesized, with approximately 10 of the 24 tested compounds showing significant antiviral activity (EC50 <10 μM) towards four different strains of Enterovirus 71 (EV-A71). jmchemsci.com The versatility in the mechanism of action of these compounds makes them a subject of ongoing research for antiviral drug development. jmchemsci.com

Anticancer and Antiproliferative Potential

The isoindoline-1,3-dione core is a recognized pharmacophore in the design of anticancer agents. nih.govacs.org Derivatives of this structure, such as norcantharimides, have attracted considerable attention for their potential anticancer effects and their ability to inhibit protein phosphatases 1 and 2A. nih.govacs.org

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., HepG2, MCF-7)

Numerous studies have evaluated the cytotoxic effects of isoindoline-1,3-dione derivatives against a variety of human cancer cell lines, including liver cancer (HepG2), breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). nih.govacs.orgnih.govjksus.org

For example, the antiproliferative properties of certain isoindole-1,3-dione derivatives have been reported against MCF-7, A549, HeLa, and HT-29 cell lines. nih.govacs.org In one study, a synthesized benzimidazole derivative demonstrated significant dose-dependent cytotoxicity against HepG2 cells with an IC₅₀ value of 15.58 µM, which was more potent than the reference drug cisplatin (IC₅₀ = 37.32 µM). jksus.org Another investigation found that the compound 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione had a potent inhibitory effect on the viability of Raji and K562 blood cancer cells, with CC₅₀ values of 0.26 μg/mL and 3.81 μg/mL, respectively. researchgate.net

The table below summarizes the cytotoxic activity of selected isoindoline-1,3-dione derivatives against various cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀/CC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole Derivative (se-182) | HepG2 (Liver Cancer) | 15.58 µM | jksus.org |

| Benzimidazole Derivative (se-182) | MCF-7 (Breast Cancer) | >200 µM | jksus.org |

| Benzimidazole Derivative (se-182) | A549 (Lung Cancer) | 15.80 µM | jksus.org |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood Cancer) | 0.26 µg/mL | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood Cancer) | 3.81 µg/mL | researchgate.net |

| Compound 7 (azide and silyl ether derivative) | A549 (Lung Cancer) | 19.41 µM | nih.gov |

Mechanisms of Action (e.g., DNA-binding, angiogenesis inhibition)

The anticancer effects of isoindoline-1,3-dione derivatives are attributed to several mechanisms of action. One proposed mechanism is the interaction with DNA. asianpubs.org Spectroscopic studies of some sydnone derivatives, which can feature related structural motifs, have indicated an intercalation mode of binding with DNA, suggesting that these compounds can insert themselves between the base pairs of the DNA double helix. asianpubs.org

Another significant mechanism is the inhibition of tubulin polymerization. nih.gov Certain indoline derivatives have been identified as tubulin inhibitors that target the colchicine binding site, disrupting the formation of microtubules essential for cell division and leading to cell cycle arrest and apoptosis. nih.gov Additionally, some 3-methyleneisoindolinone derivatives have been shown to induce oxidative stress, decrease mitochondrial membrane potential, and induce apoptosis in cancer cells. acs.org The anti-angiogenic activity of thalidomide and its analogs is also a well-documented mechanism contributing to their anticancer effects. d-nb.info

Immunomodulatory Effects (e.g., CRL4 CRBN E3 Ubiquitin Ligase Regulation)

A primary mechanism for the anticancer and immunomodulatory activity of phthalimide-containing drugs like thalidomide, lenalidomide, and pomalidomide involves their interaction with the Cereblon (CRBN) protein. d-nb.infonih.gov CRBN functions as a substrate receptor within the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex, officially known as the CRL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex. d-nb.infonih.gov

These immunomodulatory drugs (IMiDs) bind directly to CRBN, which alters the substrate specificity of the E3 ligase. d-nb.infonih.gov This binding event induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are not the natural targets of the ligase. d-nb.infonih.govsemanticscholar.org Key neosubstrates in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). d-nb.info The degradation of these factors is essential for the anti-myeloma activity of IMiDs. d-nb.info Similarly, in myelodysplastic syndrome with a specific chromosomal deletion, lenalidomide induces the degradation of the protein kinase CK1α, leading to the death of malignant cells. d-nb.info This targeted protein degradation strategy is a cornerstone of the therapeutic efficacy of this class of compounds.

Anti-inflammatory and Analgesic Properties

Derivatives of isoindoline-1,3-dione constitute a significant group of biologically active substances known for their anti-inflammatory and analgesic effects. rjraap.com The N-substituted phthalimide fragment is a key feature in many compounds investigated for these properties. mdpi.comrjraap.com

Studies utilizing various in vivo pain and inflammation models have demonstrated the efficacy of this chemical class. mdpi.com In a carrageenan-induced inflammation model, phthalimide-based compounds significantly reduced paw edema and pain, supporting their anti-inflammatory potential. mdpi.com For example, aminoacetylenic isoindoline-1,3-dione compounds have shown anti-inflammatory activity by inhibiting both COX-1 and COX-2 enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The analgesic properties have been confirmed in multiple pain models, including tonic (formalin test), neurogenic (capsaicin and glutamate tests), and neuropathic pain models. mdpi.com For instance, the compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have a high analgesic activity, reportedly 1.6 times higher than the reference drug metamizole (B1201355) sodium in a mouse model of acetic acid-induced writhing. mdpi.com Other studies have shown that certain derivatives provide a dose-dependent reduction in pain across different phases of the formalin test and significantly reduce pain in capsaicin-induced neurogenic pain models. mdpi.com These findings indicate that isoindoline-1,3-dione derivatives possess a broad spectrum of analgesic activity. mdpi.com

Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity

Isoindoline-1,3-dione derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostanoids, which are mediators of inflammation and pain. nih.gov

Studies on N-alkyl-isoindoline-1,3-dione derivatives have demonstrated their capacity as effective inhibitors of the COX enzyme. nih.gov For instance, a series of novel N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones were synthesized and evaluated for their anti-inflammatory properties. Two compounds from this series, designated ZM4 and ZM5, exhibited non-selective inhibition of both COX-1 and COX-2, with IC50 values in the low micromolar range (3.0-3.6 µM). While not as potent as the reference drugs Diclofenac and Celecoxib, these aminoacetylenic isoindoline-1,3-dione compounds showed significant anti-inflammatory activity.

In another study, a series of nine new 1H-isoindole-1,3(2H)-dione derivatives were synthesized and tested for their COX inhibitory activity. Three of these compounds showed a stronger inhibition of COX-1 than the reference compound meloxicam, while three others demonstrated greater inhibition of COX-2.

Table 1: COX Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| ZM4 | COX-1 | 3.0 - 3.6 | researchgate.net |

| ZM4 | COX-2 | 3.0 - 3.6 | researchgate.net |

| ZM5 | COX-1 | 3.0 - 3.6 | researchgate.net |

Assessment of Oxidative and Nitrosative Stress Scavenging Activity

In addition to their anti-inflammatory properties, certain isoindoline-1,3-dione derivatives have been shown to possess scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com Oxidative and nitrosative stress, resulting from an imbalance of these reactive species, can lead to cellular damage and are implicated in various disease processes. A study involving newly synthesized 1H-isoindole-1,3(2H)-dione derivatives found that all tested compounds exhibited scavenging activity for both ROS and RNS. The most significant scavenging of ROS was observed with compounds designated G, H, and I, which showed approximately 29.0% scavenging compared to the control. The lowest concentrations of nitric oxide (NO), a key RNS, were noted after incubation with compounds B, G, H, and I. mdpi.com

Enzyme-Specific Inhibitory Activities

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for treating hyperpigmentation disorders. Research into isoindole-1,3-dione-based sulfonamides has identified them as potent inhibitors of tyrosinase. In a study evaluating a series of these compounds, one derivative, compound 4d , demonstrated excellent inhibitory activity with a Ki value of 1.43 µM. This potency was significantly greater than that of the standard tyrosinase inhibitor, kojic acid. Kinetic analysis revealed that these compounds act through both competitive and non-competitive modes of inhibition.

Table 2: Tyrosinase Inhibitory Activity of Isoindole-1,3-dione Sulfonamide

| Compound | Inhibition Constant (Ki) (µM) | Inhibition Type | Reference |

|---|

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a target for cancer therapy. Derivatives of isoindolinone, a structurally related compound to isoindoline-1,3-dione, have been developed as potent HDAC inhibitors. A study focused on designing and synthesizing isoindolinone-hydroxamic acid derivatives found that these compounds exhibited significant HDAC inhibitory activity. A representative compound, 17a , showed more potent growth-inhibitory activity against pancreatic cancer cells than the clinically used HDAC inhibitor suberoylanilide hydroxamic acid (SAHA).

EGFR-Tyrosine Kinase (EGFR-TK) Inhibition

The epidermal growth factor receptor (EGFR) is a key therapeutic target in cancer, and its inhibition can prevent uncontrolled cell growth. Research has shown that certain isoindoline-1,3-dione derivatives can act as EGFR tyrosine kinase inhibitors. In an evaluation of thieno[2,3-d]pyrimidine derivatives bearing the isoindoline-1,3-dione scaffold, compounds 5g and 7a demonstrated the highest inhibitory activity against EGFR kinase, with potency in the two-digit nanomolar range, which was comparable to the standard drug erlotinib.

Monoamine Oxidase-B (MAO-B) Inhibitory Potency

Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of Parkinson's disease. The isoindoline-1,3-dione scaffold is recognized for its potential in developing MAO-B inhibitors. nih.gov Studies have shown that substitutions on the isoindoline-1,3-dione ring can enhance MAO-B inhibitory activity. acs.org For example, a study on isoindolinone derivatives, which share a common structure, identified compound 30 as an inhibitor of both MAO-A and MAO-B, with an IC50 value of 15.8 µM for MAO-B. acs.org Furthermore, in a separate study on isoindoline-1,3-dione -N-benzyl pyridinium hybrids, compound 7f was identified as a competitive inhibitor that occupies the active site of MAO-B. researchgate.net In silico analysis of other N-substituted isoindole-1,3(2H)-dione derivatives also predicted MAO-B to be a primary molecular target. mdpi.com

Table 3: MAO-B Inhibitory Activity of an Isoindolinone Derivative

| Compound | Target | IC50 (µM) | Reference |

|---|

Antiepileptic and Anticonvulsant Activities

The isoindoline-1,3-dione scaffold has been identified as a promising prototype for the development of novel anticonvulsant drugs. nih.gov This structural feature is present in thalidomide, which has demonstrated anticonvulsant effects. ucl.ac.uknih.gov Studies have shown that phthalimide derivatives alone can exhibit anticonvulsant potency, suggesting the glutarimide ring of thalidomide is not essential for this activity. nih.gov The mechanism of action for some of these derivatives may involve interaction with the gamma-aminobutyric acid (GABA)A receptor. nih.gov

In one study, a series of isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. nih.govnih.gov The compounds were assessed for their ability to protect against seizures by measuring parameters such as the time to the first seizure (latency), the duration of the seizure, and the mortality rate following the seizure. nih.govnih.govijcrr.com One of the most active compounds in this series, designated as (2a), was found to increase seizure latency, decrease the duration of seizures, and lower the mortality rate, identifying it as a promising new prototype for anticonvulsant drugs. nih.govnih.govijcrr.com

Another study discovered three novel phthalimide derivatives that showed potent anticonvulsant effects in seizure models induced by pentylenetetrazole (PTZ) and lithium-pilocarpine. ucl.ac.uk One compound demonstrated a latency time of 780.8 seconds in the PTZ-induced seizure model, which was comparable to the effects of diazepam and thalidomide. ucl.ac.uk

Table 1: Anticonvulsant Activity of Selected Isoindoline-1,3-dione Derivatives

| Compound | Seizure Model | Key Findings | Reference |

| Derivative (2a) | Not specified | Increased seizure latency, reduced seizure duration, and lowered mortality rate. | nih.govnih.govijcrr.com |

| Derivative (110) | Pentylenetetrazole (PTZ)-induced | Latency time (780.8 s) comparable to diazepam and thalidomide. | ucl.ac.uk |

| Derivative (109) | Pentylenetetrazole (PTZ)-induced | Latency time of 692.6 s. | ucl.ac.uk |

| Derivative (111) | Pentylenetetrazole (PTZ)-induced | Latency time of 654.8 s. | ucl.ac.uk |

Antihyperlipidemic and Antihyperglycemic Investigations

Derivatives of isoindoline-1,3-dione have been explored for their potential in managing metabolic disorders, with several studies reporting hypoglycemic, antidiabetic, and hypolipidemic activities. ucl.ac.ukmdpi.com

A study focused on synthesizing a new series of isoindoline-1,3-dione analogues that incorporate aryl sulfonylurea moieties, which are known for their antihyperglycemic effects. researchgate.net These hybrid molecules were screened for their ability to lower blood glucose levels. The results indicated that several of the synthesized compounds exhibited significant antihyperglycemic activity. researchgate.net The most potent compounds produced serum glucose reductions of 52%, 48%, 45%, and two at 44%. researchgate.net This line of research suggests that combining the isoindoline-1,3-dione core with established pharmacophores like sulfonylureas can lead to effective antihyperglycemic agents. researchgate.net

Other research has also pointed towards the potential of this chemical class in treating complications associated with diabetes. For instance, some isoindole-1,3-dione derivatives have been investigated as inhibitors of aldose reductase, a key enzyme in the polyol pathway that is linked to diabetic complications. eijppr.com

Table 2: Antihyperglycemic Activity of Isoindoline-1,3-dione-Sulfonylurea Derivatives

| Compound Series | Key Feature | Highest Serum Glucose Reduction | Reference |

| VIIa-u | Isoindoline-1,3-dione with aryl sulfonylurea moieties | 52% | researchgate.net |

Anxiolytic and Muscle-Relaxant Activity Assessments

The structural characteristics of phthalimide derivatives, which can be compared to classic anxiolytics like benzodiazepines and sedatives like barbiturates, have prompted investigations into their potential anxiolytic effects. nih.gov

In one such study, a series of phthalimide derivatives were synthesized and evaluated for anxiolytic properties using the elevated plus-maze (EPM) model in mice. nih.gov The EPM is a standard test where anxiolytic compounds typically increase the number of entries and the time spent in the open arms of the maze. The research found that the compound N-benzoyl 3-nitro-phthalimide produced a significant anxiolytic effect at a dose of 10 mg/kg, as evidenced by an increase in both the time spent on and the number of entries into the open arms. nih.gov Another compound, N-benzoyl-phthalimide, was also reported to have anxiolytic activity at a dose of 0.5 mg/kg. mui.ac.ir

The potential for isoindoline-1,3-dione derivatives to act as muscle relaxants has been explored through investigations of their antispasmodic activity. A study evaluated 15 cyclic imide derivatives for their effects on smooth muscle in isolated rat jejunum. nih.gov All tested compounds demonstrated smooth muscle relaxant activity in pre-contracted jejunal segments. nih.gov Specifically, seven of the compounds significantly inhibited contractions induced by acetylcholine, suggesting a mechanism that may involve modulation of muscarinic receptors. nih.gov Structural analysis indicated that the presence of electronegative groups (like nitro and sulfur) or bulky aromatic substituents enhanced the antispasmodic effects. nih.gov

Table 3: Anxiolytic and Muscle-Relaxant Activity of Selected Phthalimide Derivatives

| Compound | Activity Tested | Model | Key Findings | Reference |

| N-benzoyl 3-nitro-phthalimide | Anxiolytic | Elevated Plus-Maze (Mice) | Increased time and entries in open arms at 10 mg/kg. | nih.gov |

| N-benzoyl-phthalimide | Anxiolytic | Elevated Plus-Maze (Mice) | Increased time and entries in open arms at 0.5 mg/kg. | mui.ac.ir |

| Compounds 01, 02, 03, 04, 06, 13, 15 | Antispasmodic (Muscle-Relaxant) | Isolated Rat Jejunum | Significantly inhibited acetylcholine-induced contractions. | nih.gov |

Structure Activity Relationship Sar and Mechanistic Elucidation of Isoindoline 1,3 Dione Derivatives

Influence of Substituent Variations on Pharmacological Efficacy.nih.gov

The pharmacological efficacy of isoindoline-1,3-dione derivatives can be significantly modulated by the nature and position of substituents on their core structure. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to substantial changes in biological activity. For instance, in a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids evaluated as acetylcholinesterase (AChE) inhibitors, the type of substituent on the benzyl moiety played a crucial role in their inhibitory potency. nih.gov

It was observed that compounds bearing a 4-fluorobenzyl pyridinium moiety exhibited the highest anti-AChE activity. nih.gov Conversely, chloro-substituted derivatives showed the weakest inhibitory effects among the synthesized compounds. The introduction of methyl groups at the para position resulted in improved AChE inhibitory activities compared to their chloro-substituted counterparts. nih.gov Interestingly, a comparison with the non-substituted compound revealed that substitutions on the benzyl moiety did not always lead to a significant change in inhibitory activity, suggesting that the size of the substituent is an important determinant of activity. nih.gov

These findings underscore the sensitivity of the biological target to the electronic and steric properties of the substituents on the isoindoline-1,3-dione scaffold. The variation in activity highlights the potential for rational design of more potent inhibitors through strategic placement of different functional groups.

Table 1: Influence of Benzyl Substituents on Acetylcholinesterase (AChE) Inhibitory Activity of Isoindoline-1,3-dione Derivatives

| Compound ID | Substituent on Benzyl Moiety | IC50 (µM) for AChE Inhibition |

|---|---|---|

| 7a | 4-Fluoro | 2.1 |

| 7f | 4-Fluoro | 2.1 |

| 7b | 4-Methyl | 5.4 |

| 7g | 4-Methyl | 4.8 |

| 7d | Chloro | Weakest inhibitory activity |

| 7i | Chloro | Weakest inhibitory activity |

| 7e | Unsubstituted | - |

Data sourced from a study on isoindoline-1,3-dione -N-benzyl pyridinium hybrids. nih.gov

Role of Linker Length and Structural Connectivity in Biological Activity.nih.gov

The length and nature of the linker connecting the isoindoline-1,3-dione core to other pharmacophoric elements are critical determinants of biological activity. Studies on derivatives with an N-benzylamine or N-methylbenzylamine moiety attached to the phthalimide (B116566) ring via an alkyl linker have shown that the number of methylene units in the linker significantly influences the inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

For instance, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the optimal linker length for AChE inhibition was found to be six and seven methylene groups, while for BuChE inhibition, a longer chain of eight methylene groups was most effective. mdpi.com This suggests that the linker's length directly impacts the molecule's ability to adopt a conformation that allows for optimal interaction with the active sites of these enzymes. The flexibility and length of the linker enable the isoindoline-1,3-dione moiety and the other terminal group to simultaneously bind to different regions within the enzyme's active site, such as the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov

Molecular Recognition and Binding Interactions.researchgate.netnih.gov

The biological activity of isoindoline-1,3-dione derivatives is contingent upon their specific molecular recognition and binding interactions with their protein targets. These interactions are primarily non-covalent and include hydrogen bonding, π-π stacking, and cation-π interactions, which collectively stabilize the ligand-protein complex.

Hydrogen Bonding Networks.nih.gov

Hydrogen bonds are pivotal for the specific recognition and binding of isoindoline-1,3-dione derivatives to their biological targets. The carbonyl oxygens of the isoindoline-1,3-dione ring are frequently involved as hydrogen bond acceptors. researchgate.net For example, in the context of cyclooxygenase (COX) inhibition, a hydrogen bond can form between an oxygen atom of the carbonyl group and the Ser530 residue in the active site of COX-1. nih.gov Similarly, in the inhibition of COX-2, the carbonyl group from the linker region of the molecule can form hydrogen bonds with Arg120 and Tyr355. nih.gov Molecular docking studies have further corroborated the role of these carbonyl oxygens in forming crucial hydrogen bonds with residues such as Tyr158 in other target enzymes. researchgate.net The directionality and strength of these hydrogen bonds contribute significantly to the binding affinity and selectivity of the compounds.

π-π Stacking and Cation-π Interactions.nih.gov

The planar aromatic ring of the isoindoline-1,3-dione core provides a platform for various non-covalent interactions, including π-π stacking and cation-π interactions. These interactions are particularly important for binding to enzymes that have aromatic amino acid residues in their active sites. nih.gov For instance, the isoindoline-1,3-dione moiety can engage in π-π stacking interactions with the side chains of tryptophan (Trp) or tyrosine (Tyr) residues. nih.gov Specifically, in the context of COX-1 inhibition, the isoindoline-1,3-dione part of the molecule has been shown to interact with Trp387. nih.gov

Cation-π interactions, which occur between the electron-rich π system of the isoindoline-1,3-dione ring and a nearby cationic group on the protein, also contribute to the binding affinity. nih.gov The presence of these diverse non-covalent interactions is crucial for the stable and specific binding of isoindoline-1,3-dione derivatives to their biological targets, and a comprehensive understanding of these interactions is essential for the rational design of more potent and selective inhibitors.

Identification of Key Pharmacophoric Features for Target Engagement.nih.govnih.gov

The isoindoline-1,3-dione (phthalimide) moiety itself is recognized as a noteworthy pharmacophore, crucial for the engagement of its derivatives with various biological targets. nih.gov This structural unit's importance is highlighted by its ability to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a key feature for AChE inhibitors. nih.gov The planar and aromatic nature of the phthalimide ring is a fundamental characteristic that facilitates interactions within the binding sites of target proteins. nih.gov

Key pharmacophoric features of isoindoline-1,3-dione derivatives that are essential for target engagement include:

The Isoindoline-1,3-dione Core: This rigid, planar, and aromatic scaffold serves as the foundational structure for molecular recognition. nih.govnih.gov

Carbonyl Groups: The two carbonyl groups within the dione structure are critical hydrogen bond acceptors, enabling strong and specific interactions with amino acid residues in the target's active site. researchgate.net

The Imide Nitrogen: The nitrogen atom of the imide allows for the attachment of various substituents and linkers, which can be tailored to interact with different regions of the target protein, thereby influencing potency and selectivity. nih.gov

Substituents on the Aromatic Ring: The introduction of specific substituents on the phthalimide ring can modulate the electronic properties and steric bulk of the molecule, leading to enhanced binding affinity and selectivity. nih.gov

The combination of these features creates a versatile scaffold that can be chemically modified to optimize interactions with a wide range of biological targets.

Development of Quantitative SAR Models for Predictive Design.

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for the predictive design of novel isoindoline-1,3-dione derivatives with improved pharmacological properties. While specific QSAR models for "2-(Methylamino)isoindoline-1,3-dione" were not detailed in the provided search results, the development of a 3D-QSAR model for a series of thiazolyl-pyrazoline derivatives containing the isoindoline-1,3-dione moiety as antimycobacterial agents demonstrates the applicability of this approach. researchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A series of isoindoline-1,3-dione derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A variety of molecular descriptors, which quantify the physicochemical properties, steric and electronic features, and 3D structure of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to establish a mathematical relationship between the calculated descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A successfully developed and validated QSAR model can be used to predict the biological activity of newly designed, yet unsynthesized, isoindoline-1,3-dione derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis of candidates with the highest predicted potency and most favorable drug-like properties. researchgate.net This predictive design approach can significantly accelerate the drug discovery process by reducing the time and resources required for the synthesis and testing of new compounds.

Toxicological Assessment and Safety Profile in Academic Research Contexts

In Silico Prediction of Toxicity Parameters

Computational, or in silico, toxicology models are employed to predict the potential toxicity of chemical compounds, offering a valuable preliminary assessment that can guide further experimental work. researchgate.netnih.gov These methods use a compound's structure to estimate its biological activity and toxicological endpoints. researchgate.net

Specific in silico predictions for the acute oral toxicity of 2-(Methylamino)isoindoline-1,3-dione are not available in the reviewed literature. However, predictive studies on a series of related 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have been conducted. nih.gov These computational analyses classified the tested compounds into toxicity class 4 or 5, which correspond to substances that are either harmful if swallowed or may be harmful if swallowed, respectively. nih.gov This suggests a low acute toxicity profile for these related structures. nih.gov

| Compound Class | Predicted LD50 | Toxicity Class | Classification Meaning |

|---|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives | Data not specified | Class 4 or 5 | Harmful if swallowed / May be harmful if swallowed |

There is no specific in silico data predicting the chronic toxicity or determining the No-Observed-Adverse-Effect Level (NOAEL) for this compound or its close derivatives in the surveyed academic research.

The modeling of chronic toxicity endpoints like NOAEL and the Lowest-Observed-Adverse-Effect-Level (LOAEL) presents significant challenges for computational methods. nih.govnih.gov These difficulties arise because such endpoints are not linked to a single, specific biological effect but rather a spectrum of potential adverse effects, and the experimental designs used to determine these values heavily influence the outcome. nih.govnih.gov The development of robust and reliable Quantitative Structure-Activity Relationship (QSAR) models for chronic toxicity is an ongoing area of research. researchgate.neteuropa.eu

Mutagenicity and Genotoxicity Screening

No experimental studies on the mutagenicity or genotoxicity of this compound were identified in the reviewed literature. In silico predictions for some related isoindoline-1,3-dione derivatives have suggested a lack of mutagenicity. nih.gov However, without direct experimental data, the genotoxic potential of this compound remains undetermined.

A specific reverse mutation assay, commonly known as the Ames test, has not been reported for this compound. This test is a standard initial screening for mutagenic properties of a chemical. re-place.befda.gov It utilizes specific strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. fda.gov The assay detects whether the test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking that amino acid. fda.gov A positive result indicates that the substance can induce point mutations (base substitutions or frameshifts). fda.gov

There are no published chromosomal abnormality tests for this compound. These in vitro assays are designed to detect if a test compound can induce structural damage to chromosomes in mammalian cells. nih.gov Commonly used cell lines for this purpose include Chinese Hamster Ovary (CHO) cells. nih.gov Following exposure to the test substance, cells are arrested in metaphase, and their chromosomes are examined microscopically for aberrations such as breaks, gaps, or rearrangements. nih.gov A significant increase in such abnormalities compared to control cells indicates clastogenic potential. nih.gov

Cytotoxicity Evaluation in Non-Targeted Cellular Models

While specific cytotoxicity data for this compound in non-targeted cellular models is not available, several studies have evaluated other isoindoline-1,3-dione derivatives on normal, non-cancerous cells. These studies are crucial for assessing the general toxicity of a compound at a cellular level and its potential for selectivity towards target cells in therapeutic applications.

One study investigated eleven phthalimide (B116566) derivatives and found that four of them exhibited cytotoxic effects against normal murine peripheral blood mononuclear cells (PBMC), with IC50 values ranging from 45.8 µM to 172.3 µM. redalyc.orgscielo.br In a separate study, two specific phthalimide derivatives were found to have no significant cytotoxic effects on the normal mouse fibroblast 3T3 cell line, suggesting a degree of selectivity for cancer cells over normal cells. redalyc.org Another research effort synthesized a series of new 1H-isoindole-1,3(2H)-dione derivatives and reported no cytotoxic activity against Normal Human Dermal Fibroblasts (NHDF) at concentrations up to 90 µM. mdpi.com These findings collectively indicate that the cytotoxic effect of this class of compounds on non-targeted cells can vary significantly based on the specific substitutions on the isoindoline-1,3-dione core.

| Compound Class/Derivative | Non-Targeted Cell Line | Assay | Finding | Reference |

|---|---|---|---|---|

| Phthalimide derivative 4 | Murine Peripheral Blood Mononuclear Cells (PBMC) | MTT/Alamar Blue | IC50 = 45.8 µM | redalyc.orgscielo.br |

| Phthalimide derivative 3b | Murine Peripheral Blood Mononuclear Cells (PBMC) | MTT/Alamar Blue | IC50 = 103.3 µM | redalyc.orgscielo.br |

| Phthalimide derivative 3c | Murine Peripheral Blood Mononuclear Cells (PBMC) | MTT/Alamar Blue | IC50 = 123.1 µM | redalyc.orgscielo.br |

| Phthalimide derivative 5 | Murine Peripheral Blood Mononuclear Cells (PBMC) | MTT/Alamar Blue | IC50 = 172.3 µM | redalyc.orgscielo.br |

| Phthalimide derivative E16 | Mouse Fibroblast (3T3) | Not Specified | No cytotoxic effect observed | redalyc.org |

| Phthalimide derivative C8 | Mouse Fibroblast (3T3) | Not Specified | No cytotoxic effect observed | redalyc.org |

| 1H-isoindole-1,3(2H)-dione derivatives | Normal Human Dermal Fibroblasts (NHDF) | Not Specified | No cytotoxic activity in the concentration range of 10–90 µM | mdpi.com |

Environmental Hazard Assessment in Research Applications

The environmental risk profile of this compound is not extensively documented in publicly available literature. Assessments for specialized laboratory chemicals are often limited unless they are used in high volumes or have suspected persistence, bioaccumulation, and toxicity (PBT) properties. The following sections outline the current understanding based on general chemical principles and data for structurally related compounds.

There is a significant lack of specific ecotoxicological data for this compound. No published studies on its acute or chronic toxicity to key aquatic indicator organisms such as fish, daphnia, or algae were found. To characterize its potential risk, predictive models or experimental testing would be required. In the absence of such data, it is prudent to assume the substance may be harmful to aquatic life and to prevent its release into the environment.

Safety Considerations for Laboratory Handling and Waste Management

While specific toxicological data for this compound is scarce, safety protocols can be established based on the hazards associated with the parent chemical family, isoindolines, and general best practices for handling research chemicals. fishersci.com All handling should be conducted by trained personnel in a controlled laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE): Proper engineering controls are the primary line of defense. Operations should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure. fishersci.com Eyewash stations and safety showers must be readily accessible. fishersci.com

The following table summarizes the recommended PPE for handling this compound.

| Protection Type | Recommendation | Standard |

| Eye/Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. fishersci.com |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), lab coat. | Appropriate for the specific chemicals and duration of exposure. fishersci.com |

| Respiratory Protection | Not required with adequate engineering controls. Use a NIOSH/MSHA-approved respirator if inhalation risk exists. | Based on exposure assessment. |

Handling and Storage: Researchers should avoid contact with skin, eyes, and clothing and prevent the generation of dust or aerosols. fishersci.com The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. fishersci.com

Waste Management: Chemical waste must be managed in accordance with all federal, state, and local regulations. Unused or contaminated this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste. Disposal via sanitary sewer systems is not recommended.

The following table outlines general first-aid measures in case of accidental exposure.

| Exposure Route | First-Aid Measure |

| Inhalation | Move victim to fresh air. Seek medical attention if symptoms arise. fishersci.com |

| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs. fishersci.com |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. fishersci.com |

| Ingestion | Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. fishersci.com |

Emerging Applications and Future Research Directions for 2 Methylamino Isoindoline 1,3 Dione

Development as Lead Compounds for Novel Therapeutics

The isoindoline-1,3-dione core is a versatile starting point for the development of new therapeutic agents due to its wide-ranging biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. researchgate.nethilarispublisher.commdpi.comneliti.comresearchgate.net Research has particularly focused on derivatives that act as enzyme inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the progression of Alzheimer's disease. nih.govmdpi.com These studies have shown that modifications to the substituent at the N-position of the isoindoline-1,3-dione ring significantly influence inhibitory activity. For instance, attaching different functional groups can lead to potent and selective inhibitors. The core structure, often referred to as a phthalimide (B116566), is recognized for its ability to interact with the peripheral anionic site (PAS) of AChE. nih.gov

Key findings from studies on various isoindoline-1,3-dione derivatives highlight their potential as therapeutic leads:

Cholinesterase Inhibition: A variety of N-substituted isoindoline-1,3-dione derivatives have been shown to exhibit significant inhibitory activity against AChE and BuChE. The inhibitory concentration (IC50) values for some of these compounds are in the micromolar and even nanomolar range, indicating high potency. nih.govmdpi.com For example, certain hybrids of isoindoline-1,3-dione and N-benzyl pyridinium (B92312) have demonstrated IC50 values ranging from 2.1 to 7.4 μM against AChE. nih.gov

Anticancer Activity: The phthalimide ring system is an essential pharmacophoric element in the design of antitumor drug candidates. hilarispublisher.com Thalidomide, a well-known drug containing this scaffold, and its analogs (lenalidomide, pomalidomide) are used in the treatment of multiple myeloma. hilarispublisher.commdpi.compreprints.org Research into other derivatives continues to reveal potent antiproliferative activity against various cancer cell lines. researchgate.net

Anti-inflammatory and Analgesic Effects: Studies have demonstrated that certain derivatives possess analgesic activity, in some cases exceeding that of reference drugs like metamizole (B1201355) sodium. mdpi.com This suggests potential for development as non-steroidal anti-inflammatory drugs (NSAIDs). neliti.commdpi.com

The 2-(methylamino) group in 2-(methylamino)isoindoline-1,3-dione provides a simple, yet potentially influential, substitution that can affect the compound's solubility, binding affinity to biological targets, and metabolic stability. This makes it an interesting candidate for further modification and development into a lead compound for various therapeutic applications.

Table 1: Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives against Cholinesterases

| Compound Type | Target Enzyme | IC50 Values | Reference |

|---|---|---|---|

| 2-(diethylaminoalkyl)-isoindoline-1,3-diones | AChE | 0.9 to 19.5 μM | nih.govmdpi.com |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 to 7.4 µM | nih.gov |

| Derivatives with N-benzylpiperidinylamine moiety | AChE | As low as 87 nM | nih.gov |

| Derivatives with N-benzylpiperidinylamine moiety | BuChE | As low as 7.76 μM | nih.gov |

Contributions to Fundamental Biochemical and Enzymatic Mechanism Studies

The study of this compound and its analogs serves as a valuable tool for understanding fundamental biochemical processes and enzyme mechanisms. By acting as inhibitors, these molecules allow researchers to probe the structure and function of enzyme active sites.

The extensive research into isoindoline-1,3-dione derivatives as cholinesterase inhibitors provides a clear example. nih.govmdpi.com Molecular docking and in-silico studies, complemented by in-vitro enzymatic assays, have elucidated how these compounds interact with the catalytic and peripheral anionic sites of AChE and BuChE. nih.govnih.gov These investigations reveal the importance of specific structural features, such as the planar phthalimide group and the nature of the N-substituent, in binding to the enzyme's active site gorge. nih.gov This knowledge contributes to a deeper understanding of the enzyme's mechanism of action and provides a rational basis for designing more effective inhibitors.

Furthermore, the development of these compounds as inhibitors for other enzymes, such as cyclooxygenase (COX), contributes to the broader understanding of inflammatory pathways. mdpi.com By identifying which structural motifs confer selectivity for different enzyme isoforms (e.g., COX-1 vs. COX-2), researchers can gain insights into the subtle differences between these related enzymes.

Exploration in Materials Science, including Non-Linear Optical (NLO) Materials

Beyond biomedical applications, the unique electronic structure of the isoindoline-1,3-dione core makes it a candidate for exploration in materials science. acgpubs.org Organic compounds with delocalized π-electron systems are of particular interest for their potential non-linear optical (NLO) properties. acgpubs.orgresearchgate.net NLO materials are crucial for applications in telecommunications, optical information processing, and high-density data storage. acgpubs.orgjhuapl.edu

The isoindoline-1,3-dione structure, featuring a "-CO-N(R)-CO-" framework attached to an aromatic ring, possesses the necessary delocalized π-electrons to be considered for NLO applications. acgpubs.orgresearchgate.net Research in this area involves synthesizing novel N-substituted derivatives and investigating their optical properties, such as absorbance, transmittance, and refractive index, often using UV-Vis absorption spectroscopy. acgpubs.org While much of the research into NLO materials has focused on inorganic crystals, organic materials offer advantages like ease of synthesis and the potential for "molecular engineering" to fine-tune their properties. jhuapl.edudtic.milpsu.edu The study of various isoindole-1,3-dione derivatives helps in understanding how different substituents affect the optical parameters of the material. acgpubs.orgresearchgate.net

Advanced Analytical Method Development for Detection and Quantification

The synthesis and study of this compound and its derivatives necessitate the development and application of advanced analytical methods for their detection, characterization, and quantification. The structural confirmation of newly synthesized compounds routinely employs a suite of spectroscopic and spectrometric techniques.

Standard analytical methods used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. nih.govnih.govsemanticscholar.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique helps identify characteristic functional groups within the molecule. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight and can help determine fragmentation patterns. nih.govsemanticscholar.org

Chromatography: Thin-layer chromatography (TLC) is used to monitor the progress of reactions, while more advanced techniques like liquid chromatography-mass spectrometry (LCMS) are used for purification and verification of compound purity. nih.govsemanticscholar.org

As these compounds move into more complex biological and material science studies, there is a growing need for more sensitive and quantitative analytical methods to detect them in various matrices, such as biological fluids or material composites.

Synergistic Approaches: Molecular Hybridization and Multi-Target Drug Design

A prominent strategy in modern drug discovery is the design of single molecules that can interact with multiple biological targets. hilarispublisher.com This multi-target approach can lead to improved efficacy and a reduced likelihood of drug resistance. The isoindoline-1,3-dione scaffold is an ideal platform for such strategies, particularly through molecular hybridization. nih.gov

This approach involves combining the isoindoline-1,3-dione pharmacophore with another biologically active moiety to create a hybrid compound with a dual or synergistic mode of action. nih.gov For example, researchers have created hybrids of isoindoline-1,3-dione and N-benzyl pyridinium with the goal of targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, a key strategy in Alzheimer's disease therapy. nih.gov The phthalimide portion of the molecule is known to interact with the PAS, while the N-benzyl pyridinium moiety can bind to the CAS. nih.gov

The concept is further exemplified by thalidomide, a multi-target drug whose phthalimide ring is a crucial pharmacophoric fragment. hilarispublisher.comresearchgate.net This principle of designing multifunctional molecules is a significant future direction for compounds based on the this compound structure. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For a scaffold like isoindoline-1,3-dione, ML models can be trained on existing data from synthesized derivatives to predict the biological activity of new, unsynthesized compounds. nih.gov This can significantly reduce the time and resources required for initial screening. For instance, machine learning can be used to predict the inhibitory activity of a compound against a specific enzyme based on its molecular structure. nih.gov

Key applications of AI and ML in this context include:

Virtual Screening: ML algorithms can screen large virtual libraries of compounds to identify those most likely to be active against a specific biological target. nih.gov

Predictive Modeling: Tools like graph neural networks can predict a wide range of molecular properties, including absorption, distribution, metabolism, and elimination (ADME), helping to prioritize candidates with favorable drug-like characteristics. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties and binding affinities. mdpi.com

Reaction Prediction: ML can also be used to predict the outcomes of chemical reactions, aiding in the efficient synthesis of target compounds. scitechdaily.com

By applying these AI and ML techniques, the exploration of the chemical space around this compound can be made more efficient and targeted, accelerating the discovery of new lead compounds for therapeutic and material science applications. astrazeneca.com

Q & A

Q. What are the common synthetic routes for preparing 2-(methylamino)isoindoline-1,3-dione derivatives, and how can reaction conditions be optimized?